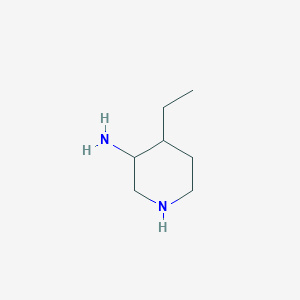
(3R,4S)-4-Ethylpiperidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-piperidin-3-ylamine: is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various medicinal compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-piperidin-3-ylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-ethyl-piperidine with ammonia or primary amines in the presence of a catalyst. The reaction conditions often involve moderate temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 4-ethyl-piperidin-3-ylamine may involve continuous flow reactions to ensure high yield and purity. The use of catalysts such as iron complexes can enhance the efficiency of the reaction, reducing the need for extensive purification steps.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethyl-piperidin-3-ylamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products: The major products formed from these reactions include various substituted piperidines, which can be further utilized in pharmaceutical synthesis.
Aplicaciones Científicas De Investigación
4-Ethyl-piperidin-3-ylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an intermediate in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-ethyl-piperidin-3-ylamine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The compound’s effects are mediated through binding to receptors or enzymes, altering their activity and leading to various physiological responses.
Comparación Con Compuestos Similares
Piperidine: The parent compound, widely used in pharmaceuticals.
4-Methyl-piperidin-3-ylamine: Similar structure with a methyl group instead of an ethyl group.
3,4-Dimethyl-piperidine: Contains two methyl groups on the piperidine ring.
Uniqueness: 4-Ethyl-piperidin-3-ylamine is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in drug synthesis and other chemical processes.
Propiedades
Fórmula molecular |
C7H16N2 |
|---|---|
Peso molecular |
128.22 g/mol |
Nombre IUPAC |
4-ethylpiperidin-3-amine |
InChI |
InChI=1S/C7H16N2/c1-2-6-3-4-9-5-7(6)8/h6-7,9H,2-5,8H2,1H3 |
Clave InChI |
RBCAWQWZZBWZOG-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCNCC1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


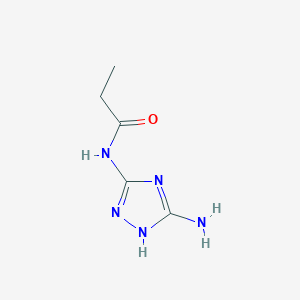




![1-{[(Benzyloxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid](/img/structure/B13192473.png)

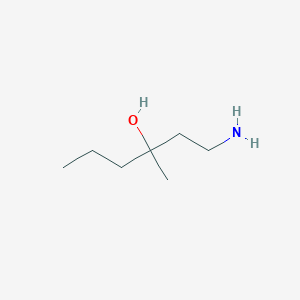
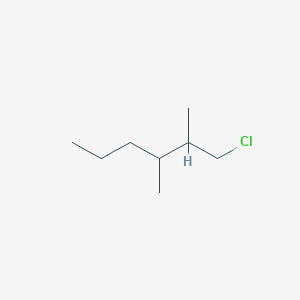
![Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]butanoate](/img/structure/B13192490.png)
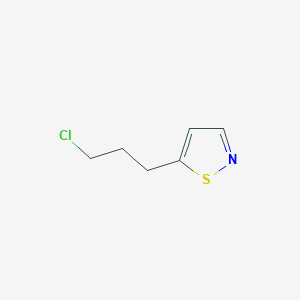
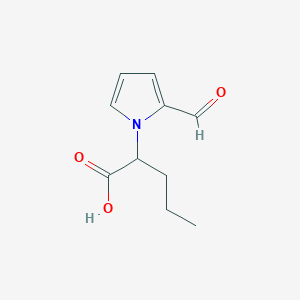
![N-[(3-aminocyclobutyl)methyl]cyclopentanecarboxamide](/img/structure/B13192511.png)
![1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B13192521.png)
